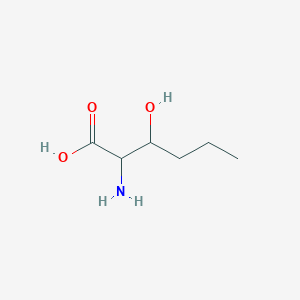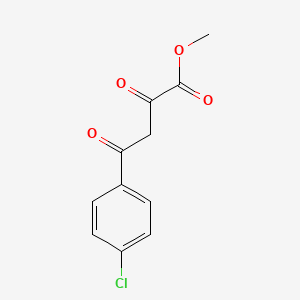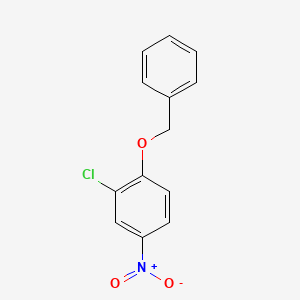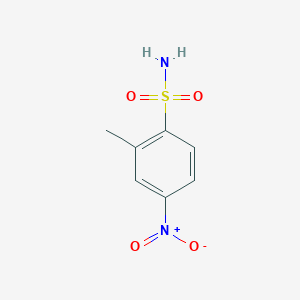
1,2,4-丁烷三羧酸
描述
Synthesis Analysis
The synthesis of butanetricarboxylic acid analogues and derivatives involves multiple steps, including the coupling of aldehydes and activated double bonds, as well as microbial and chemical synthesis methods. For example, 1,1,4,4-butanetetracarboxylic acid (BTCA), an analogue of 1,2,4-butanetricarboxylic acid, is synthesized through a series of reactions involving tert-butyl ester intermediates and characterized by NMR and mass spectrometry (Cabaniss et al., 2009). Additionally, microbial synthesis has been explored for the production of 1,2,4-butanetriol, a closely related compound, showcasing the potential for biotechnological routes to similar chemical structures (Niu et al., 2003).
Molecular Structure Analysis
The molecular structure of 1,2,4-butanetricarboxylic acid and its derivatives is characterized by the presence of carboxylic acid groups that contribute to its reactivity and interaction with metals and organic compounds. Studies on the self-assembly and molecular arrays formed by derivatives of butanetricarboxylic acid reveal the importance of hydrogen bonding and the potential for creating layered molecular structures (Armstrong et al., 2002).
Chemical Reactions and Properties
Butanetricarboxylic acid and its analogues participate in various chemical reactions, including esterification and coupling reactions, which are catalyzed by alkaline salts or metal catalysts. For instance, the catalytic action of alkaline salts in reactions between BTCA and cellulose highlights its application in materials science for the modification of cellulose properties (Ji et al., 2015).
Physical Properties Analysis
The physical properties of 1,2,4-butanetricarboxylic acid derivatives, such as thermal stability and crystalline structure, are influenced by the molecular configuration and interactions between functional groups. Research on metal complexes of butanetricarboxylic acid derivatives shows variations in thermal stability and provides insights into the material's potential applications (Zhang & Qi, 2019).
Chemical Properties Analysis
The chemical properties of 1,2,4-butanetricarboxylic acid, such as reactivity towards nucleophiles and electrophiles, are central to its applications in organic synthesis and polymer chemistry. The ability to form co-crystals and coordination networks with various organic and inorganic compounds further underscores the versatility of butanetricarboxylic acid derivatives in creating complex molecular architectures (Bhogala & Nangia, 2003).
科学研究应用
生物转化和生物技术生产
- 生物转化为 1,2,4-丁烷三醇: 1,2,4-丁烷三醇 (BT) 由工程化的大肠杆菌从 D-木糖合成。该工艺对于增塑剂、聚合物、阳离子脂质和医疗应用的生产非常重要 (Valdehuesa 等人,2014).
- 高能材料前体的生产: 由可再生生物质(如木糖)产生的 BT 可作为高能材料的前体。工程化的 E. coli 菌株已针对此目的进行了优化,显示出工业规模生产的潜力 (Cao 等人,2015).
合成和化学应用
- 用于高能材料的微生物合成: 1,2,4-丁烷三醇的微生物合成提供了化学合成的替代方法,可用于生产高能材料前体。这种方法避免了传统化学合成中所需的苛刻条件 (Niu 等人,2003).
- 织物的免烫整理: 1,2,3,4-丁烷四羧酸用于丝绸和其他织物的免烫整理,改善了抗皱性等性能 (Yang & Hu,2006).
分析和环境研究
- 大气气溶胶中的痕量分析: 3-甲基-1,2,3-丁烷三羧酸是一种二次有机气溶胶,用作生物单萜的排放标记。分散液-液微萃取等先进萃取方法增强了其在大气研究中的痕量分析 (Azeem 等人,2019).
纳米技术和材料科学
- 合成化学中的纳米技术: 纳米级的 N-磺化布朗斯台德酸性催化剂用于合成化学,以促进缩合反应。这些衍生自丁烷化合物的催化剂显示出高效率和可重复使用性 (Goli-Jolodar 等人,2016).
- 织物的抗紫外线性能: 丁烷四羧酸的衍生物(如 5-(羰基氧基琥珀酸)-苯-1,2,4-三羧酸)用于增强棉织物的抗紫外线和抗皱性能 (Qi 等人,2016).
未来方向
属性
IUPAC Name |
butane-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGBRYZYTBQBTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278609 | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Butanetricarboxylic acid | |
CAS RN |
923-42-2 | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 60127 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 923-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 923-42-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Butanetricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B1267259.png)









